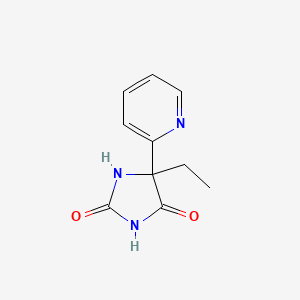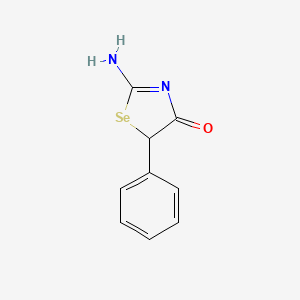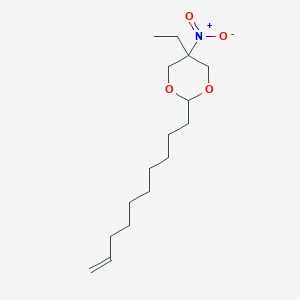
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C16H29NO4. It is characterized by its unique structure, which includes a dioxane ring substituted with a decenyl group, an ethyl group, and a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a decenyl alcohol with ethyl nitrite in the presence of an acid catalyst to form the nitro group. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored for optimal yield. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dioxane ring can undergo substitution reactions where one of the substituents is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation may yield nitroso compounds .
Wissenschaftliche Forschungsanwendungen
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The dioxane ring and other substituents may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dec-9-enyl-5-ethyl-4-propyl-1,3-dioxane: Similar structure but with a propyl group instead of a nitro group.
2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane: Variants with different substituents on the dioxane ring .
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5445-63-6 |
|---|---|
Molekularformel |
C16H29NO4 |
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
2-dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C16H29NO4/c1-3-5-6-7-8-9-10-11-12-15-20-13-16(4-2,14-21-15)17(18)19/h3,15H,1,4-14H2,2H3 |
InChI-Schlüssel |
GLRLOPXBFGWKAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(OC1)CCCCCCCCC=C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


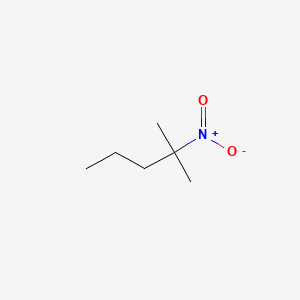
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
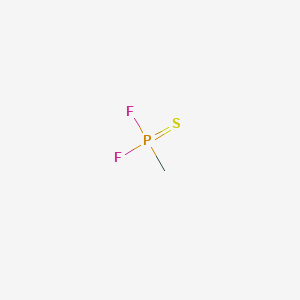
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
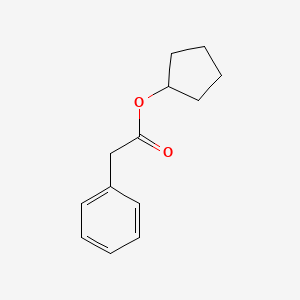

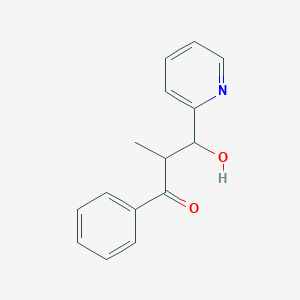
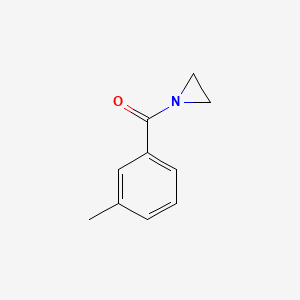
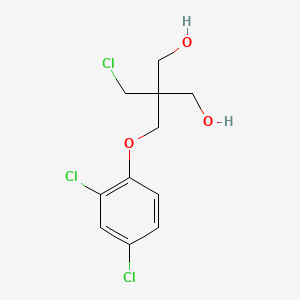

![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)

